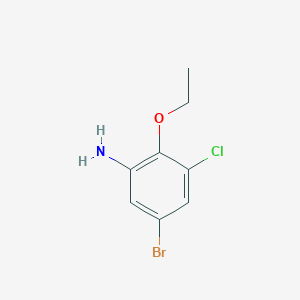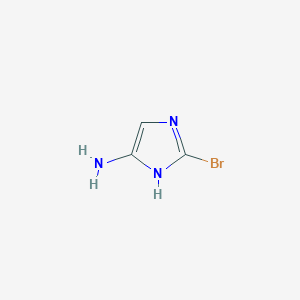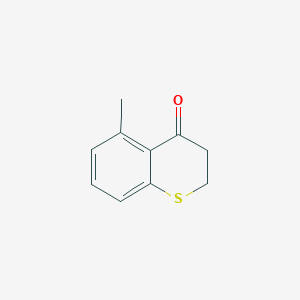![molecular formula C14H20N2 B3236676 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane CAS No. 1373273-51-8](/img/structure/B3236676.png)
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane
Descripción general
Descripción
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane is a chemical compound with the molecular formula C14H24Cl2N2O . It is also known as (1S*,5S*)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane dihydrochloride hydrate .
Molecular Structure Analysis
The molecular structure of 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane includes a bicyclic structure with a benzyl group attached . The empirical formula is C14H24Cl2N2O .Physical And Chemical Properties Analysis
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane is a solid compound . Its molecular weight is 307.26 Da .Aplicaciones Científicas De Investigación
1. Conformational Studies
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane has been studied for its conformational properties. For instance, 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]-nonane was found to exist mainly in a double-chair conformer, indicating its structural flexibility and potential for various applications in chemistry and molecular modeling (Brukwicki, 1998).
2. Role in Catalysis
The compound has been used in the synthesis of cyclopalladate complexes. A study demonstrated the synthesis of a cyclopalladate complex with 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonane, which showed promising results in catalytic performance for reactions like the Heck and Suzuki reactions (Bulygina et al., 2016).
3. Pharmacological Research
In pharmacological research, derivatives of 3-Benzyl-3,6-diazabicyclo[3.2.2]nonane have been synthesized and studied for their potential in treating various diseases. For example, compounds related to this structure have been explored for their local anesthetic activity and low toxicity, recommending further in-depth study of their pharmacological properties (Malmakova et al., 2021).
4. Synthetic Chemistry
The compound has been a focus in synthetic chemistry for creating novel structures. For example, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane from the dimethyl ester of 4-hydroxypiperidine-2,6-dicarboxylic acid involved the preparation of the N-benzyl derivative and its subsequent cyclization (Nikit-skaya et al., 1965).
Safety and Hazards
Propiedades
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.2.2]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14(11-16)15-8-13/h1-5,13-15H,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKNKFDGLBRQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-3,6-diazabicyclo[3.2.2]nonane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



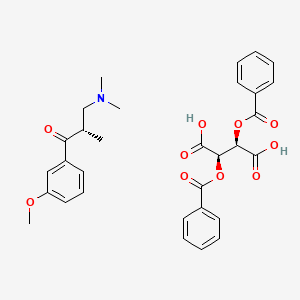
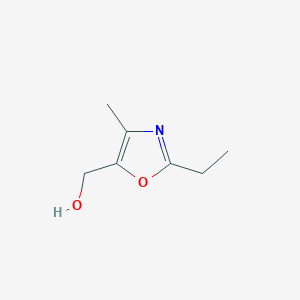
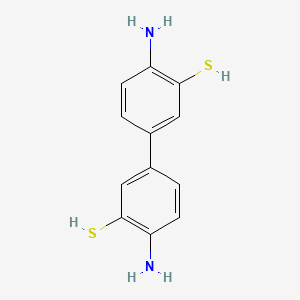
![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B3236619.png)
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![Benzyl [2,4'-bipiperidine]-1-carboxylate](/img/structure/B3236632.png)
![1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine](/img/structure/B3236638.png)
![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)



